

4-Methylumbelliferyl glucoside chemical structure and properties

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Compound of Interest

Compound Name: 4-Methylumbelliferyl glucoside

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An In-depth Technical Guide to 4-Methylumbelliferyl β -D-Glucoside (4-MUG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl β -D-glucoside (4-MUG) is a widely utilized fluorogenic substrate for the detection of β -glucosidase activity.^{[1][2][3]} Its application is crucial in various research fields, including the diagnosis of lysosomal storage disorders like Gaucher's disease, the study of enzyme kinetics, and the screening of enzyme inhibitors.^{[2][4]} This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of 4-MUG.

Chemical Structure and Identity

4-Methylumbelliferyl β -D-glucoside is a glycoside of 4-methylumbelliferone, a fluorescent coumarin derivative. The molecule consists of a glucose moiety linked to the 7-hydroxy group of 4-methylcoumarin via a β -glycosidic bond.^[5] Enzymatic cleavage of this bond by β -glucosidase releases the highly fluorescent 4-methylumbelliferone (4-MU), enabling quantitative measurement of enzyme activity.^{[1][3][6]}

Chemical Identifiers:

- IUPAC Name: 4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one[5]
- CAS Number: 18997-57-4[2][5]
- SMILES:CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3--INVALID-LINK--CO)O)O)O[5]
- InChI Key:YUDPTGPSBJVHCN-YMILTQATSA-N[5]

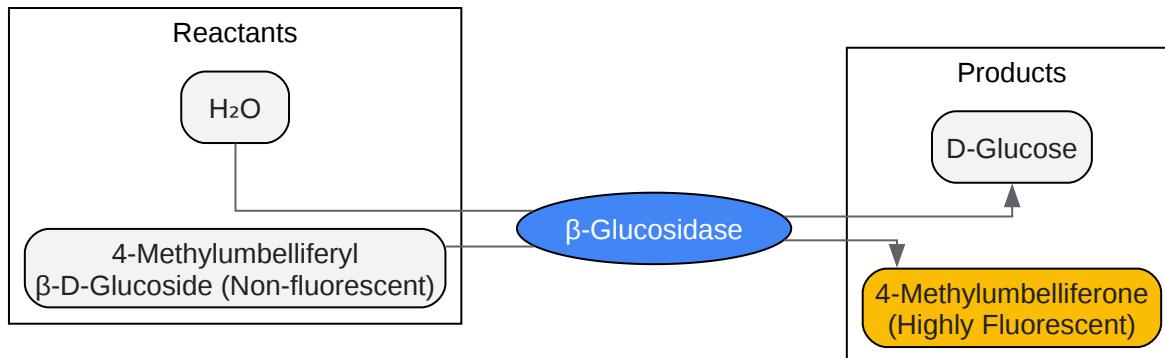
Physicochemical Properties

The key properties of 4-Methylumbelliferyl β -D-glucoside are summarized in the table below. These properties are essential for its handling, storage, and use in experimental assays.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₁₈ O ₈	[2][3][5]
Molecular Weight	338.31 g/mol	[2][5][7]
Appearance	White to off-white crystalline solid or powder	[5][8]
Melting Point	211 °C	[2]
Purity (Typical)	≥98%	[4]
Solubility	- DMSO: ~50-68 mg/mL- DMF: ~50 mg/mL- Pyridine/Water (1:1): Soluble- Water or Buffer (for assays): ~5 mM (1.7 mg/mL)	[2][4][7]
Specific Rotation	-89.5° (c=0.5 in H ₂ O)	[2]
Storage Temperature	-20°C, desiccated	[3][4][9]
UV Absorbance (λ _{max})	317 nm (for 4-MUG substrate)	[2][4]
Fluorescence (Product)	Excitation (pH dependent):- 330 nm (pH 4.6)- 365-370 nm (pH 7.4)- 385 nm (pH 10.4)Emission:- 445-454 nm	[1][2][3]

Principle of Action: Enzymatic Hydrolysis

The utility of 4-MUG is based on a straightforward enzymatic reaction. In the presence of a β -glucosidase, the non-fluorescent 4-MUG is hydrolyzed to release D-glucose and the highly fluorescent product, 4-methylumbelliferon (4-MU). The rate of 4-MU formation is directly proportional to the enzyme's activity. The fluorescence of 4-MU is pH-dependent and significantly increases at alkaline pH, which is why a high-pH stop buffer is used in assays.[6]



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Enzymatic hydrolysis of 4-MUG by β -glucosidase.

Experimental Protocols

Fluorometric Assay for β -Glucosidase Activity

This protocol provides a general method for determining β -glucosidase activity in cell lysates or purified enzyme preparations.

1. Reagent Preparation:

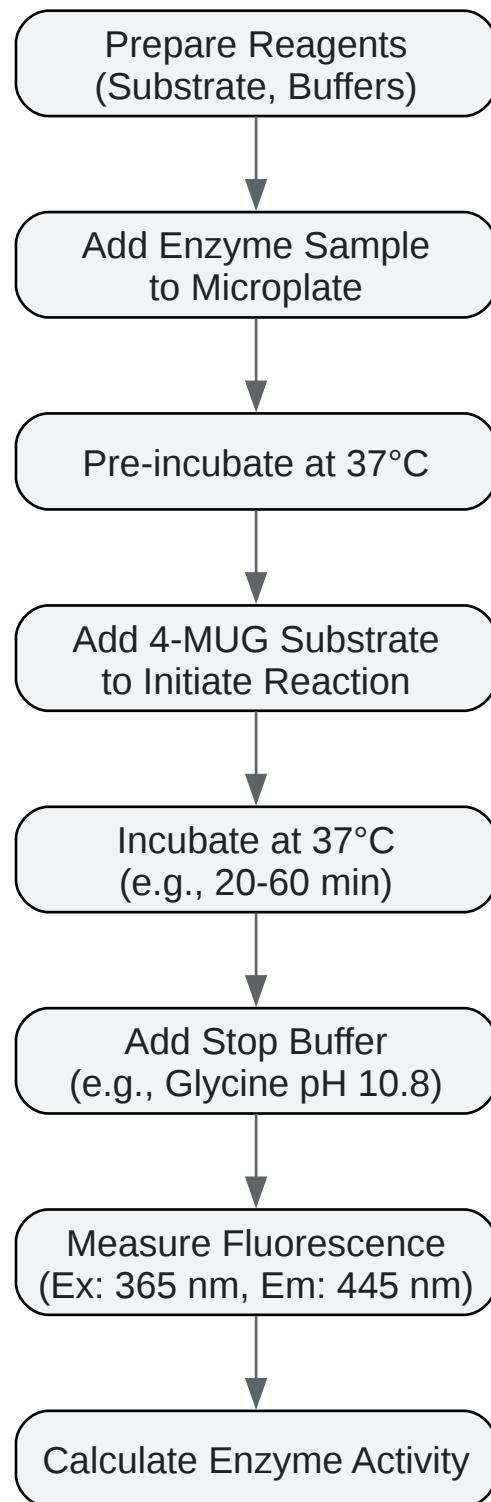
- Substrate Stock Solution (10 mM): Dissolve 3.38 mg of 4-MUG in 1 mL of N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).^{[2][4]} Store at -20°C.
- Assay Buffer (e.g., 0.2 M Sodium Citrate-Phosphate, pH 5.0): Prepare a buffer appropriate for the optimal pH of the enzyme being studied. For lysosomal glucosylceramidase, a pH between 5.4 and 5.8 is often used.^[2]
- Stop Buffer (0.5 M Glycine-NaOH, pH 10.8): Prepare a high-pH buffer to terminate the reaction and maximize the fluorescence of the 4-MU product.^[2]

2. Assay Procedure:

- Reaction Setup: In a microplate well or microcentrifuge tube, add 20 μ L of the enzyme sample (e.g., cell lysate, purified protein).
- Pre-incubation: Equilibrate the plate/tubes to 37°C for 5 minutes.
- Initiate Reaction: Prepare a working substrate solution by diluting the 10 mM stock solution in the assay buffer to a final concentration of 0.64-5 mM.[\[1\]](#)[\[2\]](#) Add 80 μ L of the working substrate solution to each well to start the reaction.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).
[\[1\]](#) The incubation time should be optimized to ensure the reaction is within the linear range.
- Terminate Reaction: Add 100 μ L of Stop Buffer to each well.[\[1\]](#)[\[2\]](#)
- Fluorescence Measurement: Read the fluorescence on a microplate reader or fluorometer.
 - Excitation Wavelength: 365 nm[\[2\]](#)[\[3\]](#)
 - Emission Wavelength: 445 nm[\[1\]](#)[\[2\]](#)[\[3\]](#)

3. Data Analysis:

- Prepare a standard curve using known concentrations of 4-methylumbellifluorene (4-MU) to convert relative fluorescence units (RFU) to the amount of product formed (moles).
- Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).



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General workflow for a β -glucosidase fluorometric assay.

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